molecular formula C21H23N3O4 B11363039 2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11363039
M. Wt: 381.4 g/mol
InChI Key: JIMONPGBLVMLND-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, oxadiazole, and acetamide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 2,6-dimethylphenoxyacetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-(4-propoxyphenyl)-1,2,5-oxadiazole: This intermediate can be prepared by reacting 4-propoxybenzonitrile with hydrazine hydrate and subsequent cyclization with a suitable oxidizing agent.

    Coupling Reaction: The final step involves coupling 2,6-dimethylphenoxyacetic acid with 4-(4-propoxyphenyl)-1,2,5-oxadiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and oxadiazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Similar phenoxy structure but different functional groups.

    4-acetyl-2-(2,6-dimethylphenoxy)pyridine: Contains a similar phenoxy group but with a pyridine ring.

    2-bis(2,6-dimethylphenoxy)phosphoryloxy-1,3-dimethyl-benzene: Features multiple phenoxy groups and a phosphoryloxy linkage.

Uniqueness

2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of phenoxy, oxadiazole, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-12-26-17-10-8-16(9-11-17)19-21(24-28-23-19)22-18(25)13-27-20-14(2)6-5-7-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,22,24,25)

InChI Key

JIMONPGBLVMLND-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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